Mycro3 is a small-molecule inhibitor that specifically targets the MYC oncoprotein by disrupting its interaction with MAX [, ]. MYC, a transcription factor, plays a crucial role in cell growth, proliferation, and apoptosis, and its deregulation is implicated in various cancers. Mycro3 acts by preventing the formation of the MYC-MAX heterodimer, which is essential for MYC's transcriptional activity [, ]. This compound serves as a valuable tool in scientific research to investigate the role of MYC in various cellular processes and diseases, particularly in the context of cancer.
Mycro3 was developed as part of a library of compounds aimed at targeting MYC-related pathways. It falls under the classification of MYC inhibitors, specifically designed to interfere with the MYC/MAX heterodimer formation and subsequent DNA binding . Its effectiveness has been demonstrated through various biochemical assays that measure its impact on MYC's activity.
The synthesis of Mycro3 involves several key steps that utilize organic chemistry techniques to create a compound capable of selectively inhibiting MYC. The initial phase typically includes the design and screening of various analogs to identify those with optimal binding affinity to the MYC/MAX complex. Techniques such as high-throughput screening and structure-activity relationship studies are employed to refine these compounds.
In one study, Mycro3 was identified through a combinatorial chemistry approach where multiple analogs were synthesized and tested for their ability to disrupt MYC/MAX interactions . The specific synthetic route may involve reactions such as coupling reactions, where different chemical moieties are combined to enhance the compound's efficacy and selectivity against MYC.
The molecular structure of Mycro3 has been characterized using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into how Mycro3 interacts with the MYC protein at the molecular level.
The compound's structure features functional groups that facilitate its binding to the bHLHZip domain of MYC, which is critical for forming the MYC/MAX heterodimer. The binding affinity has been quantified with a dissociation constant () indicating its potency; for instance, studies have reported values in the low micromolar range .
Mycro3 primarily acts by inhibiting the formation of the MYC/MAX complex, which is essential for MYC's transcriptional activity. The mechanism involves direct competition with the natural binding sites on MYC or MAX, effectively preventing their dimerization and subsequent DNA binding.
In vitro studies have demonstrated that Mycro3 can significantly reduce the transcriptional activity driven by MYC in various cancer cell lines. This is measured through assays that assess changes in gene expression profiles upon treatment with Mycro3 .
The mechanism by which Mycro3 exerts its effects involves several steps:
This multi-step process ultimately results in reduced cell proliferation and increased apoptosis in cancer cells reliant on MYC activity .
Mycro3 is characterized by specific physical properties that influence its biological activity:
The chemical properties include:
These properties contribute to its potential effectiveness as a therapeutic agent against cancers driven by aberrant MYC expression .
Mycro3 has significant applications in cancer research due to its targeted inhibition of the MYC oncogene. Its primary use cases include:
The Myc oncoprotein exerts its transformative effects primarily through obligatory heterodimerization with its partner Max, forming a transcriptionally active complex. This dimerization is mediated by the C-terminal basic-helix-loop-helix-leucine zipper (bHLHZip) domains of both proteins. Upon dimerization, the Myc-Max complex binds to enhancer-box (E-box) sequences (CACGTG) in genomic DNA, recruiting histone acetyltransferase complexes (e.g., TIP60, GCN5) and chromatin remodeling proteins. This results in the transcriptional activation of ~15% of genes governing cell proliferation, metabolism, ribosome biogenesis, and apoptosis [2] [6] [8].
Crucially, Myc overexpression—a hallmark of >70% of human cancers—shifts the equilibrium of the Myc/Max/Mad network. Excess Myc saturates available Max, displacing transcriptional repressors like Mxd1-Mxd4 and Mnt that typically recruit HDAC-containing complexes. This leads to constitutive, aberrant activation of proliferative programs. Structural studies reveal that monomeric Myc and Max are intrinsically disordered but undergo coupled folding and binding upon dimerization, forming a stable coiled-coil structure with an extensive 3206 Ų interaction interface. This interface presents a formidable challenge for small-molecule inhibition yet also a therapeutic opportunity [2] [4] [8].
Table 1: Key Small Molecules Targeting Myc-Max Dimerization
Compound | Discovery Method | Specificity for Myc-Max | Mechanistic Action |
---|---|---|---|
10058-F4 | Yeast two-hybrid screening | Low (disrupts multiple bHLHZip dimers) | Binds monomeric Myc, prevents folding & dimerization |
IIA6B17 | Combinatorial library screen | Moderate (inhibits Myc & Jun) | Disrupts dimerization interface |
Mycmycin-1 | Optimized dicarboxylic acids | High | Binds HLH domain of Myc, blocks Max association |
Mycro3 | SAR of >1400 Mycro derivatives | Very High | Selectively disrupts Myc-Max with minimal off-target HLHZip inhibition |
Myc dysregulation is particularly consequential in pancreatic ductal adenocarcinoma (PDAC), where it integrates oncogenic KRAS signaling—a near-universal driver. Myc amplification occurs in ~30% of PDACs and correlates with aggressive basal-like subtypes, chemoresistance, and poor survival. In genetically engineered mouse models (GEMMs), inducible Myc expression in KRAS-mutant pancreatic intraepithelial neoplasias (PanINs) triggers immediate transition to invasive PDAC, accompanied by profound stromal remodeling. This includes:
Critically, Myc's role in PDAC is reversible and continuously required. Deactivation of inducible Myc in advanced PDAC GEMMs triggers rapid tumor regression, stromal dissolution, and tumor cell apoptosis—a phenomenon termed "oncogene addiction." This underscores Myc's non-redundant role in PDAC maintenance and validates its direct targeting [3] [7].
Myc's designation as "undruggable" stemmed from three intrinsic properties:
Initial strategies focused indirectly on Myc:
Mycro3 emerged from systematic optimization efforts to address these hurdles. Screening >1400 derivatives of earlier inhibitors (e.g., Mycro1/2) yielded Mycro3, which exhibits:
Table 2: Evolution of Direct Myc-Max Inhibitors
Challenge | Early Compounds (e.g., 10058-F4) | Mycro3 |
---|---|---|
Target Specificity | Low; disrupts multiple bHLHZip dimers | High; minimal AP-1 or Max homodimer inhibition |
Affinity (Kd/IC₅₀) | Weak (IC₅₀ ~50-100 μM) | Improved (low micromolar range) |
Mechanistic Clarity | Binds monomers but promiscuously | Binds Myc monomer with high selectivity, blocking folding |
Cellular Efficacy | Modest reduction in Myc-dependent proliferation | Strong suppression of Myc-driven transformation |
The development of Mycro3 demonstrates that intrinsically disordered proteins (IDPs) like Myc are druggable. Its optimization leveraged the flexibility of IDPs—viewing conformational ensembles as opportunities for stabilizing specific inhibitor-bound states rather than insurmountable obstacles. This paves the way for targeting other disordered oncogenic transcription factors [4] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7